molecular formula C16H21NO2 B11857915 tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

Cat. No.: B11857915
M. Wt: 259.34 g/mol
InChI Key: XXICORHGQPHNRZ-UHFFFAOYSA-N
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Description

Tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is a strategically valuable chemical building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. Its core structure is based on the cyclopenta[b]indole scaffold, a framework recognized for its utility in developing advanced functional materials. Research into related cyclopenta[b]indole derivatives has shown their significant potential as donor components in Donor-Acceptor-Donor (D-A-D) type molecular systems, which are crucial in the development of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the molecule's handling characteristics and provides a versatile functional handle for further synthetic elaboration, making it a crucial intermediate for medicinal chemistry research and the development of novel pharmacologically active compounds. The broader class of tetrahydrocyclopenta[b]indole derivatives has been investigated for the treatment of autoimmune and inflammatory disorders, highlighting the therapeutic relevance of this structural motif . As a key synthetic precursor, this compound enables researchers to access sophisticated N-heterocyclic frameworks, which are fundamental structures in numerous bioactive molecules, agrochemicals, and functional materials .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-4-carboxylate

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-13-9-5-4-7-11(13)12-8-6-10-14(12)17/h4-5,7,9,12,14H,6,8,10H2,1-3H3

InChI Key

XXICORHGQPHNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Base-Mediated Boc Protection

In a representative procedure, the indole precursor (1 mmol) is dissolved in dichloromethane (8 mL) with Boc anhydride (1.2 mmol) and N,N-diisopropylethylamine (2 mmol). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (dichloromethane/methanol = 23:1), yielding the Boc-protected product in 88.9% yield. This method demonstrates excellent compatibility with brominated indoles, a feature critical for synthesizing halogenated derivatives.

Table 1: Comparative Boc Protection Conditions

BaseSolventTemp (°C)Yield (%)Source
N,N-DiisopropylethylamineCH~2~Cl~2~2588.9
t-BuOKDMF0–2592.4
PyridineTHF4078.2

The choice of base significantly impacts reaction efficiency. Strong bases like t-BuOK in DMF enable rapid Boc protection within 1–2 hours, while milder bases require longer reaction times but better preserve acid-sensitive functional groups.

Transition-Metal-Catalyzed Cyclization

Formation of the cyclopenta[b]indole core structure often employs palladium-catalyzed C–H activation. A landmark study achieved enantioselective synthesis using Pd(OCOCF~3~)~2~ with a chiral spiro bis(isoxazoline) (SPRIX) ligand.

Palladium(II)-Catalyzed Enantioselective Cyclization

The optimized protocol involves:

  • Substrate: N-allyl-3-alkenylindole

  • Catalyst: 10 mol% Pd(OCOCF~3~)~2~

  • Ligand: 12 mol% SPRIX

  • Solvent: Dichloroethane at 60°C

This system produces tricyclic indoles with up to 96% enantiomeric excess (ee), establishing a chiral quaternary carbon center. The N-allyl group enhances both reactivity and stereocontrol by coordinating to the palladium center during the C–H activation step.

Key Mechanistic Insights:

  • Oxidative addition of the C–H bond to Pd(II)

  • Alkene insertion into the Pd–C bond

  • Reductive elimination forming the cyclopentane ring

Metal-Free Cyclization Approaches

Transition-metal-free methods offer advantages for halogenated derivatives prone to metal-induced decomposition. A t-BuOK/DMF system facilitates intramolecular C–N bond formation under mild conditions.

Potassium tert-Butoxide-Mediated Cyclization

  • Substrate: N-Boc-protected indole with pendant alkyl bromide

  • Conditions: t-BuOK (2 equiv), DMF, 80°C, 6 h

  • Yield: 85–92% for brominated derivatives

This method avoids palladium residues in final products, making it preferable for pharmaceutical applications. The strong base promotes dehydrohalogenation and subsequent cyclization via a radical pathway.

Enantioselective Synthesis and Resolution

Chiral separation techniques complement asymmetric catalysis for obtaining enantiopure material. A three-step resolution process achieves >99% ee:

  • Racemic Synthesis : Boc protection followed by Pd-catalyzed cyclization

  • Diastereomeric Salt Formation : Treatment with (−)-di-p-toluoyl-L-tartaric acid

  • Crystallization : Isolate single enantiomer from ethanol/water

Table 2: Enantioselectivity Comparison

Methodee (%)Productivity (g/L/h)Cost Index
Pd/SPRIX Catalysis960.453.8
Chiral Resolution>990.185.2
Enzymatic Kinetic Resolution911.202.1

Purification and Characterization

Final purification typically employs gradient elution chromatography (hexane/ethyl acetate). Advanced characterization combines:

  • ~1~H NMR : Diagnostic signals at δ 7.45 (d, J = 7.8 Hz, ArH) and δ 3.18 (t, J = 7.2 Hz, CH~2~)

  • HRMS : Expected [M+H]+ at m/z 259.2557 (C~16~H~21~NO~2~)

  • X-ray Crystallography : Confirms the fused tricyclic structure

Scalability and Industrial Considerations

Bench-scale syntheses (10–100 g) demonstrate consistent yields (85–90%) using Boc protection/Pd cyclization sequences. Key scalability challenges include:

  • DMF Removal : High-boiling solvent necessitates wiped-film evaporation

  • Palladium Recovery : Chelating resins reduce metal content to <5 ppm

  • Cryogenic Conditions : Enantioselective routes require −20°C storage of chiral intermediates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate the biological effects of this compound to identify new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate with structurally related compounds, focusing on synthesis, spectroscopic properties, and functional group effects.

Spectroscopic and Physical Properties

Table 2: NMR and HRMS Data Comparison

Compound Key 1H NMR Signals (δ, ppm) HRMS ([M+H]+) Physical State
Target Compound (inferred) ~0.93 (tert-butyl CH3) ~463.16 (calculated) Likely viscous liquid
3b (isoindole derivative) 3.72 (s, OCH3), 0.84 (m, CH(CH2CH3)2) 429.2026 (observed) Very viscous liquid
3c (isoindole derivative) 7.77 (m, Ar-H), 0.83 (m, CH(CH2CH3)2) 455.1350 (observed) Very viscous liquid
  • Spectroscopic Trends :

    • The tert-butyl group in the target compound would produce characteristic singlet peaks for its nine equivalent protons, distinct from the methoxy (3b) or halogen-substituted (3c) aryl groups in isoindole analogs .
    • HRMS data for isoindole derivatives (e.g., 3b: 429.2026 [M+H]+) highlight precision in mass confirmation, a standard practice for validating synthetic targets like the tert-butyl compound .
  • Physical Properties :

    • All compounds in are described as "very viscous liquids," likely due to high molecular weight and hydrogen-bonding interactions. The tert-butyl group may further increase viscosity by enhancing steric bulk .
Functional Group Effects
  • Stability and Reactivity: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl or phenyl esters (e.g., 3d’s phenylamino group), which are more prone to enzymatic or acidic cleavage .
  • Lumping Strategy Considerations :

    • Computational models often "lump" compounds with similar structures (e.g., bicyclic heterocycles) to predict reactivity or environmental behavior. However, the tert-butyl group’s steric effects may necessitate separate treatment from smaller analogs in such models .

Biological Activity

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly as a modulator of various receptor systems. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the cycloaddition of 3-nitroindoles with propargylic nucleophiles under copper(I) catalysis. The reaction conditions can be optimized for yield and purity. For instance, one study reported an 86% yield using specific reagents and conditions .

Receptor Modulation

Research indicates that compounds related to this compound exhibit activity as androgen receptor modulators. These compounds have been shown to influence androgen receptor signaling pathways, which are crucial in various physiological processes including development and metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cellular mechanisms involved in cancer progression. For example, it has been shown to inhibit the secretion of virulence factors in certain bacterial pathogens by targeting the type III secretion system (T3SS), which is vital for bacterial pathogenicity .

Case Study 1: Androgen Receptor Modulation

A study focusing on the modulation of androgen receptors by tetrahydrocyclopenta[b]indoles found that these compounds could selectively activate or inhibit receptor activity depending on their structural modifications. This selectivity is crucial for developing therapeutic agents targeting androgen-related disorders .

Case Study 2: Antimicrobial Activity

Another investigation revealed that derivatives of this compound exhibited significant antimicrobial properties. The study utilized a series of assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Results indicated that certain derivatives had MIC values as low as 10 µg/mL against resistant strains .

Data Table: Biological Activities

Activity TypeCompound StructureObserved EffectReference
Androgen Receptor Modulationtert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indoleSelective activation/inhibition
Inhibition of T3SSRelated tetrahydrocyclopenta[b]indolesDecreased secretion of virulence factors
Antimicrobial ActivityVarious derivativesMIC as low as 10 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving cyclization and protection strategies. For example, a tert-butyl carbamate-protected intermediate (e.g., tert-butyl 3a-(2-(benzyloxy)ethyl)-5-methoxy-8aH-furo[2,3-b]indole-8-carboxylate) can be prepared using N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) in dichloromethane, followed by purification via silica gel chromatography (1:2 ethyl acetate/hexane) to achieve ~85% yield . Key parameters include temperature control (0°C to room temperature) and inert atmosphere to prevent oxidation.

Q. How is purification achieved for intermediates during synthesis?

  • Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 1:2) is effective for isolating intermediates. For example, after oxidation reactions, silica gel filtration removes molecular sieves and byproducts, followed by solvent evaporation and column purification . Monitoring via TLC ensures purity.

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts. For instance, tert-butyl groups show singlet peaks at δ 1.57 ppm (1H NMR) and 27–30 ppm (13C NMR). Aromatic protons in indole derivatives appear between δ 6.3–7.6 ppm .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) refines bond lengths (mean C–C: 0.005 Å) and angles (R factor: 0.046) to confirm stereochemistry .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopenta[b]indole formation be validated experimentally?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies track proton transfer and ring closure. For example, monitoring intermediates via LC-MS during acid-catalyzed cyclization reveals stepwise [3+2] cycloaddition. Computational DFT calculations (B3LYP/6-31G*) model transition states to corroborate experimental data .

Q. What strategies resolve enantiomeric excess in chiral derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., 9-amino-9-deoxyepiquinine) achieves up to 32% enantiomeric excess, as demonstrated in tert-butyl 3-benzyl-2-oxoindoline-1-carboxylate derivatives .

Q. How are conflicting NMR and X-ray data reconciled?

  • Methodological Answer : Dynamic effects (e.g., rotameric equilibria) in NMR may explain discrepancies with static X-ray structures. Variable-temperature NMR (e.g., 55°C in CDCl3) reduces signal broadening, while X-ray data (e.g., SHELXL refinement) confirm ground-state conformations .

Q. What computational tools predict spectroscopic properties of this compound?

  • Methodological Answer : Gaussian 16 simulations (B3LYP functional) calculate NMR chemical shifts (RMSD < 0.3 ppm) and UV-Vis spectra. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., cyclin-dependent kinases) to prioritize synthetic analogs .

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